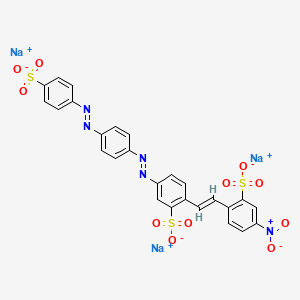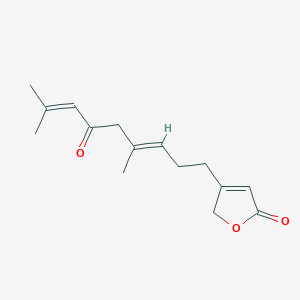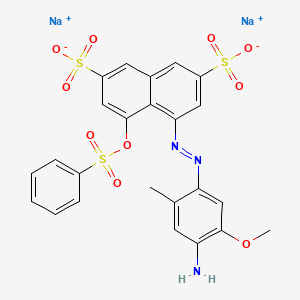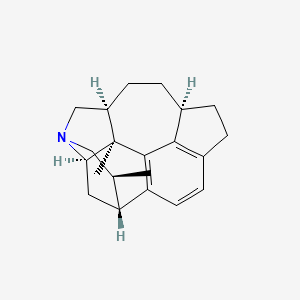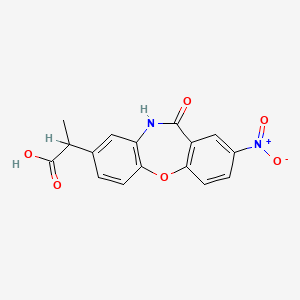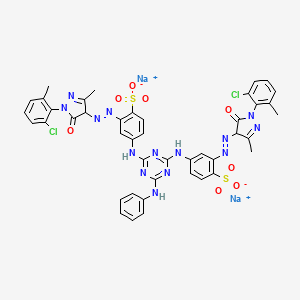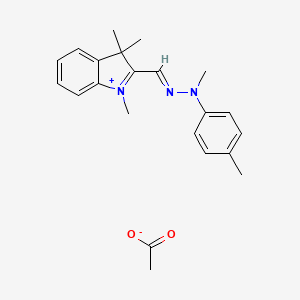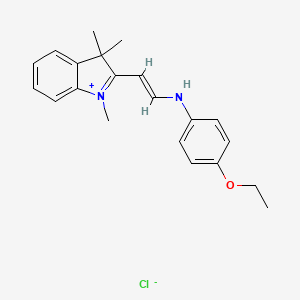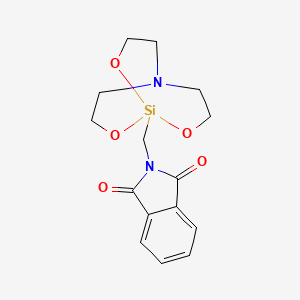
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a unique combination of isoindole and silabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multi-step organic reactions. Common starting materials might include isoindole derivatives and silabicyclo compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce various substituted isoindole or silabicyclo compounds.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(33
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoindole derivatives or silabicyclo compounds. Examples could be:
- 1H-Isoindole-1,3(2H)-dione derivatives with different substituents.
- Silabicyclo compounds with varying functional groups.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undec-1-ylmethyl)- lies in its specific combination of structural features, which may confer unique chemical reactivity, biological activity, or material properties compared to other similar compounds.
Properties
CAS No. |
114829-30-0 |
|---|---|
Molecular Formula |
C15H18N2O5Si |
Molecular Weight |
334.40 g/mol |
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O5Si/c18-14-12-3-1-2-4-13(12)15(19)17(14)11-23-20-8-5-16(6-9-21-23)7-10-22-23/h1-4H,5-11H2 |
InChI Key |
YXBMAUXAODQUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


